molecular formula C7H11NO2 B13959308 4-Isopropyl-2-methyl-1,3-oxazol-5(4H)-one CAS No. 78654-98-5

4-Isopropyl-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B13959308
CAS No.: 78654-98-5
M. Wt: 141.17 g/mol
InChI Key: VSYHWTNTZROWMJ-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- is a heterocyclic organic compound. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various substituted oxazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Oxazolones: Other oxazolone derivatives with different substituents.

    Imidazolones: Compounds with a similar ring structure but containing an additional nitrogen atom.

    Thiazolones: Compounds with a sulfur atom in place of the oxygen atom in the ring.

Uniqueness

5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- is unique due to its specific substituents, which confer distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry.

Properties

CAS No.

78654-98-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-4-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3

InChI Key

VSYHWTNTZROWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)O1)C(C)C

Origin of Product

United States

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